molecular formula C16H17ClN2O2S B2844448 3-(3-Chlorophenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 2200803-35-4

3-(3-Chlorophenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No. B2844448
M. Wt: 336.83
InChI Key: APBZHCQBZFLIPN-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight.



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This would involve studying the compound’s melting point, boiling point, solubility, color, odor, etc.


Scientific Research Applications

Molecular Structure and Spectroscopic Studies

Research on similar compounds has involved detailed molecular structure analysis and spectroscopic studies. For instance, studies have combined experimental and theoretical vibrational analyses to compare geometrical parameters and vibration modes, aiding in understanding the stability and charge distribution within the molecules (C. Sivakumar et al., 2021).

Quantum Chemical Calculations

Quantum chemical methods and vibrational spectral techniques have been utilized to characterize molecules, with FT-IR and FT-Raman spectroscopy providing insight into the biological applications and stability of compounds through hyper-conjugative interactions and charge delocalization studies (A. Viji et al., 2020).

Molecular Docking and Biological Activities

Molecular docking studies on structurally related compounds have been conducted to explore their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These studies help identify the interactions between the compound and various proteins, shedding light on the compound's therapeutic potential (Kanubhai D. Katariya et al., 2021).

Spectroscopic and Computational Studies for Biological Evaluation

Further research involves spectroscopic, single crystal X-ray, Hirshfeld, in vitro, and in silico biological evaluation of novel thiazole nucleus integrated with pyrazoline scaffolds, indicating a methodological approach to study similar compounds for their antimicrobial and antioxidant activities (Vinutha V. Salian et al., 2017).

Antimicrobial Screening

Synthesis and screening of novel compounds for antimicrobial activities have also been explored, providing a potential application area for the compound by evaluating its chemotherapeutic potential against various microorganisms (Shilpi Jain et al., 2006).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, etc.


Future Directions

This would involve predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior.


properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c17-13-3-1-2-12(10-13)4-5-15(20)19-8-6-14(11-19)21-16-18-7-9-22-16/h1-3,7,9-10,14H,4-6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBZHCQBZFLIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one

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